MDL 28170 -

MDL 28170

Catalog Number: EVT-8944045
CAS Number:
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Z-Val-Phe-H is a dipeptide resulting from the formal condensation of the carboxy group of N-benzyloxycarbonyl-L-valine with the amino group of L-phenylalanine aldehyde. It is a potent cell-permeable inhibitor of calpain I and II, and is also a gamma-secretase inhibitor. It has a role as an EC 3.4.22.53 (calpain-2) inhibitor, an EC 3.4.22.52 (calpain-1) inhibitor, an EC 3.4.23.46 (memapsin 2) inhibitor, an antileishmanial agent and an apoptosis inhibitor. It is an aldehyde, a dipeptide and a carbamate ester.
Overview

MDL 28170 is a synthetic compound known for its role as a calpain inhibitor, specifically targeting the calcium-dependent cysteine proteases known as calpains. Calpains are involved in various cellular processes, including apoptosis, cell differentiation, and cytoskeletal remodeling. MDL 28170 has garnered attention for its potential therapeutic applications in neuroprotection and other areas of medicine.

Source

MDL 28170 was developed as part of research aimed at understanding and inhibiting calpain activity. It has been utilized in various studies to explore its effects on cellular mechanisms and its potential in treating conditions associated with calpain overactivity, such as neurodegenerative diseases and ischemic injuries.

Classification

MDL 28170 is classified as a pharmaceutical agent with the primary function of inhibiting calpain activity. Its chemical classification falls under small molecule inhibitors, specifically designed to modulate proteolytic activity within cells.

Synthesis Analysis

Methods

The synthesis of MDL 28170 involves several organic chemistry techniques, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes the formation of key intermediates followed by functional group modifications.

Technical Details

The detailed synthesis pathway often includes:

  1. Formation of the core structure: This involves creating a pyridone or similar heterocyclic compound.
  2. Functionalization: Adding specific groups that enhance the inhibitory properties against calpain.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

The precise synthetic route may vary based on the desired purity and yield but generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Structure

MDL 28170 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is typically represented as C₁₃H₁₅N₃O₂S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

Data

  • Molecular Weight: Approximately 265.34 g/mol.
  • Structural Features: The compound features a pyridone ring system which plays a crucial role in its interaction with calpain enzymes.
Chemical Reactions Analysis

Reactions

MDL 28170 primarily acts through non-covalent interactions with calpain enzymes, inhibiting their proteolytic activity. This inhibition can lead to various downstream effects in cellular signaling pathways.

Technical Details

Research indicates that MDL 28170 can prevent the cleavage of specific substrates that would normally be processed by calpains during stress conditions such as ischemia or neurodegeneration. Experimental setups often involve treating cells or animal models with MDL 28170 and assessing the resultant changes in protein expression and cell viability.

Mechanism of Action

Process

The mechanism through which MDL 28170 exerts its effects involves binding to the active site of calpain enzymes, thereby blocking their ability to cleave substrates. This inhibition alters cellular responses to stressors, promoting cell survival under conditions that would typically lead to apoptosis.

Data

Studies have shown that treatment with MDL 28170 can reduce markers of apoptosis in various cell types, including neurons subjected to oxidative stress or excitotoxicity. Its protective effects have been documented in models of cerebral ischemia and noise-induced hearing loss.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Functions primarily through reversible inhibition; does not form covalent bonds with target enzymes.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity post-synthesis.

Applications

Scientific Uses

MDL 28170 has been extensively used in research focused on:

  • Neuroprotection: Investigating its potential to protect neurons from damage due to excitotoxicity or ischemia.
  • Cellular Studies: Understanding the role of calpains in various cellular processes such as apoptosis and autophagy.
  • Therapeutic Research: Exploring its efficacy in animal models for diseases like Alzheimer's disease, stroke, and other neurodegenerative conditions.
Pharmacological Characterization of MDL 28170 as a Calpain Modulator

Selectivity Profiling Against Calpain Isoforms (mu-Calpain vs. milli-Calpain)

MDL 28170 (Calpain Inhibitor III) demonstrates high-affinity inhibition toward both major calpain isoforms, though with nuanced selectivity. This dipeptidyl aldehyde compound (Chemical Name: N-[N-[(Phenylmethoxy)carbonyl]-L-valyl]-phenylalaninal; Molecular Formula: C~22~H~26~N~2~O~4~) binds reversibly to the active site of calpains, exploiting their cysteine protease mechanism [5] [8] [10]. Its inhibition constant (K~i~) for mu-calpain (calpain-1) ranges from 14–50 nM, while affinity for milli-calpain (calpain-2) is slightly higher (K~i~ = 5–100 nM) in cell-free systems [5] [10]. This differential potency arises from structural variations in the calcium-binding domains of the isoforms, influencing substrate accessibility during calcium-induced conformational changes [9].

Functional isoform selectivity is evident in ex vivo and disease models:

  • In diabetic neuropathy studies, MDL 28170 (3–10 mg/kg) normalized tetrodotoxin-resistant sodium channel kinetics in dorsal root ganglia by suppressing mu-calpain-mediated proteolysis, restoring electrophysiological function [1].
  • In seizure models, milli-calpain inhibition predominates; MDL 28170 (50 μM) blocked convulsant-induced degradation of potassium chloride cotransporter 2 (KCC2) via selective suppression of milli-calpain phosphorylation, preserving neuronal chloride homeostasis [9].

Table 1: Calpain Isoform Selectivity Profile of MDL 28170

Parametermu-Calpain (Calpain-1)milli-Calpain (Calpain-2)
Calcium Requirement3–50 μM Ca²⁺400–800 μM Ca²⁺
K~i~ (nM)14–505–100
Key Functional OutcomeTTX-R Na⁺ channel normalization [1]KCC2 stabilization, seizure suppression [9]

Thus, while MDL 28170 is broadly classified as a pan-calpain inhibitor, its cellular effects are context-dependent, influenced by isoform localization, activation triggers, and substrate availability.

Blood-Brain Barrier Permeability and Cellular Uptake Dynamics

MDL 28170 exhibits exceptional central nervous system bioavailability due to low molecular weight (382.5 g/mol), lipophilicity, and resistance to efflux transporters [2] [9]. Pharmacodynamic studies in murine traumatic brain injury models confirm rapid brain penetration: following intraperitoneal (20–40 mg/kg) or intravenous administration (10 mg/kg), peak cortical concentrations occur within 15–30 minutes, achieving >60% calpain-2 inhibition ex vivo [2] [3]. This correlates with significant reductions in alpha-spectrin breakdown products (SBDP145/150), a biomarker of calpain activity, in hippocampal and cortical tissues within 1 hour post-dosing [3].

Cellular uptake is energy-independent and occurs via passive diffusion across plasma membranes. In hippocampal slices, 50 μM MDL 28170 accumulates intracellularly within 10 minutes, attenuating calpain-mediated proteolysis even under calcium overload conditions (e.g., 0 Mg²⁺-induced epileptiform activity) [9]. The inhibitor’s aldehyde group forms reversible hemiacetal adducts with catalytic cysteine residues, enabling rapid engagement of cytosolic and membrane-associated calpains [5] [8].

Table 2: Blood-Brain Barrier Permeability and Cellular Kinetics

ParameterFindingsModel
BBB PenetrationPeak brain concentration at 15–30 min; >60% calpain inhibitionMurine TBI [2] [3]
Therapeutic WindowCytoskeletal protection effective up to 1 h post-insult; ineffective at 3 hControlled cortical impact [3]
Cellular UptakeIntracellular inhibition within 10 min; blocks KCC2 degradationHippocampal slices [9]

The transient inhibition profile (effects diminish by 4 hours post-dose) necessitates timed dosing relative to neurological insults [3].

Dual Inhibitory Activity: Calpain and gamma-Secretase Cross-Reactivity

Beyond calpain, MDL 28170 modulates gamma-secretase activity—an intramembrane protease critical in amyloid precursor protein (APP) processing. At concentrations ≥50 μM, MDL 28170 preferentially inhibits gamma-secretase cleavage at amyloid-beta 40 (Aβ40) over Aβ42, as demonstrated in human embryonic kidney 293 cells expressing mutant APP [4] [7]. This selectivity arises from differential interaction with presenilin-1 (PS1), the catalytic subunit of gamma-secretase:

  • Aβ40 generation requires processive proteolysis after initial epsilon-cleavage, a step blocked by MDL 28170 via PS1 fragmentation inhibition [7].
  • Aβ42 production involves less processive cleavage and remains relatively resistant; MDL 28170 reduces Aβ40 by 80% but Aβ42 by only 20% at 200 μM [4].

Notably, this cross-reactivity is pharmacologically distinct from canonical gamma-secretase inhibitors:

Mechanistic Comparison:  1. **Classical gamma-Secretase Inhibitors** (e.g., DAPT):  - Block epsilon-cleavage → Reduce Aβ40/Aβ42 equally  - Impair Notch signaling  2. **MDL 28170**:  - Targets processive cleavage → Preferentially suppresses Aβ40  - Spares Notch proteolysis  [4]  

Table 3: Dual Protease Inhibition Profile

Target EnzymeSubstrate AffectedInhibition MechanismBiological Consequence
Calpain-1/2α-spectrin, KCC2Active-site cysteine alkylationNeuroprotection, cytoskeletal stabilization
gamma-SecretaseAβ40 >> Aβ42Interference with PS1 endoproteolysisSelective Aβ40 reduction; no Notch effect

This dual activity positions MDL 28170 uniquely for Alzheimer’s disease research, where simultaneous calpain suppression and selective Aβ40 reduction may mitigate synaptic dysfunction without compromising Notch-dependent pathways [4] [7]. However, its primary neurotherapeutic utility remains anchored to calpain inhibition, given effective concentrations for gamma-secretase modulation exceed typical in vivo dosing ranges.

Properties

Product Name

MDL 28170

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1

InChI Key

NGBKFLTYGSREKK-PMACEKPBSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.